1-[4-(azidomethyl)phenyl]-1H-pyrazole
Description
Chemical Classification and Nomenclature
This compound belongs to the class of organic azides and represents a hybrid compound that incorporates both pyrazole and azide functionalities within a single molecular framework. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, with the Chemical Abstracts Service registry number 864528-22-3. The molecular formula C₁₀H₉N₅ indicates the presence of ten carbon atoms, nine hydrogen atoms, and five nitrogen atoms, with a molecular weight of 199.21 grams per mole.
The structural designation follows conventional nomenclature principles where the pyrazole ring serves as the parent heterocycle, with the phenyl group bearing the azidomethyl substituent attached at the 1-position of the pyrazole ring. The compound can be represented by the Simplified Molecular Input Line Entry System notation as C1=CN(N=C1)C2=CC=C(C=C2)CN=[N+]=[N-], which provides a linear representation of its connectivity. The International Chemical Identifier key WCLZKLODELKDJU-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.
Historical Development and Discovery
The development of this compound represents part of the broader evolution in pyrazole chemistry that has gained momentum over the past several decades. Pyrazole derivatives have been recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, which has driven extensive research into their synthesis and functionalization. The incorporation of azide functional groups into pyrazole frameworks represents a more recent advancement, reflecting the growing importance of click chemistry methodologies in synthetic organic chemistry.
The compound emerged from research efforts aimed at developing versatile synthetic intermediates that could participate in copper-catalyzed azide-alkyne cycloaddition reactions. This development was influenced by the pioneering work on triazole formation through cycloaddition chemistry, which established azide-containing compounds as valuable building blocks for the construction of complex molecular architectures. The specific structural motif of this compound was designed to combine the synthetic utility of azide groups with the pharmaceutical relevance of pyrazole rings.
The synthesis and characterization of this compound reflects advances in both pyrazole chemistry and azide chemistry methodologies. Research groups have developed various synthetic approaches to access similar pyrazole-azide hybrid structures, demonstrating the importance of these compounds in contemporary synthetic chemistry. The availability of the compound through commercial suppliers indicates its recognition as a valuable research chemical for academic and industrial applications.
Position within Pyrazole-Azide Hybrid Compounds
This compound occupies a distinctive position within the family of pyrazole-azide hybrid compounds due to its specific substitution pattern and electronic properties. The compound differs from related structures such as 4-(azidomethyl)-1-phenyl-1H-pyrazole, where the azide group is attached directly to the pyrazole ring rather than to the phenyl substituent. This positional variation significantly influences the reactivity profile and synthetic applications of the compound.
Within the broader context of heterocyclic azides, the compound represents an important class of substrates for cycloaddition chemistry. Research has demonstrated that azide-containing pyrazoles can serve as effective partners in copper-catalyzed azide-alkyne cycloaddition reactions, leading to the formation of triazole-pyrazole hybrid structures. The development of methodology for synthesizing triazole-pyrazole hybrids via triazenylpyrazoles has shown that these compounds can be converted to the corresponding azides and subsequently subjected to cycloaddition reactions.
The compound's position within pyrazole-azide chemistry is further defined by its potential as a building block for more complex molecular architectures. Studies have shown that pyrazole derivatives can undergo various transformations, including rearrangement reactions and cycloaddition processes, which expand their utility in synthetic organic chemistry. The specific substitution pattern in this compound provides opportunities for selective functionalization while maintaining the integrity of both the pyrazole and azide functionalities.
Significance in Chemical Research
The significance of this compound in chemical research stems from its dual functionality as both a pyrazole derivative and an organic azide, making it a valuable synthetic intermediate for diverse applications in medicinal chemistry and materials science. The compound serves as an important building block for the construction of triazole-pyrazole hybrid structures through copper-catalyzed azide-alkyne cycloaddition reactions, which have found extensive applications in drug discovery and chemical biology.
Research has demonstrated that pyrazole-containing compounds exhibit significant biological activities, and the incorporation of azide functionality provides additional synthetic handles for further modification. The compound's utility in click chemistry reactions has been particularly noteworthy, as these transformations proceed under mild conditions with high efficiency and excellent functional group tolerance. Studies have shown that copper-catalyzed cycloaddition reactions involving azide-containing pyrazoles can be performed at room temperature under aerobic conditions, making them suitable for late-stage functionalization strategies.
The compound has gained importance in the synthesis of noncanonical amino acids and peptide modifications. Research has demonstrated the preparation of azahistidine derivatives through copper-catalyzed azide-alkyne cycloaddition reactions involving similar azide-containing substrates. These applications highlight the compound's potential in chemical biology and protein engineering applications, where the introduction of triazole linkages can provide new tools for studying biological systems.
The availability of this compound through multiple commercial suppliers with high purity specifications reflects its established role as a research chemical. The compound's significance is further underscored by its inclusion in synthetic methodology development, where it serves as a model substrate for optimizing reaction conditions and exploring new synthetic transformations. Recent advances in pyrazole chemistry have continued to highlight the importance of such hybrid structures in expanding the chemical space available for drug discovery and materials applications.
Properties
IUPAC Name |
1-[4-(azidomethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-14-12-8-9-2-4-10(5-3-9)15-7-1-6-13-15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLZKLODELKDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[4-(azidomethyl)phenyl]-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing information from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of an azidomethyl group attached to a phenyl ring, which is further connected to a pyrazole moiety. This unique structure contributes to its biological activity, influencing interactions with various molecular targets.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its antiproliferative effects, kinase inhibition, and potential as a therapeutic agent.
Antiproliferative Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against human breast cancer (MCF-7) and leukemia cell lines (K562). The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the activation of caspases and modulation of protein expression involved in cell proliferation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis via caspase activation |
| Similar Pyrazole Derivative | K562 | TBD | Cell cycle arrest in G2 phase |
| Similar Pyrazole Derivative | MV4-11 | TBD | Modulation of proliferating cell nuclear antigen (PCNA) |
Kinase Inhibition
Recent studies have highlighted the potential of pyrazole derivatives in inhibiting key kinases involved in cancer progression. Specific attention has been given to JAK2/3 and Aurora A/B kinases. For example, compounds similar to this compound demonstrated IC50 values ranging from 0.008 to 2.52 µM against these kinases, indicating strong inhibitory potential.
Table 2: Kinase Inhibition Data
| Compound | Kinase | IC50 (µM) |
|---|---|---|
| This compound | JAK2 | TBD |
| Similar Pyrazole Derivative | JAK3 | TBD |
| Similar Pyrazole Derivative | Aurora A | TBD |
| Similar Pyrazole Derivative | Aurora B | TBD |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G2 phase.
- Kinase Inhibition: Disruption of signaling pathways mediated by JAK and Aurora kinases, crucial for cancer cell survival and proliferation.
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in preclinical models:
- Study on MCF-7 Cells: A derivative exhibited an IC50 value indicating significant cytotoxicity after 48 hours of treatment, correlating with increased apoptosis markers.
- K562 Leukemia Model: Treatment with a related compound resulted in marked reductions in cell viability and alterations in cell cycle distribution.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry:
- Anticancer Activity: Research indicates that 1-[4-(azidomethyl)phenyl]-1H-pyrazole exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, with IC50 values ranging from 7 to 20 µM. The compound disrupts normal cell cycle progression and activates apoptotic pathways, making it a candidate for further development as a therapeutic agent against cancer .
- Antimicrobial Properties: This compound has demonstrated moderate antimicrobial activity against pathogens such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) reported between 40 to 50 µg/mL. Molecular docking studies suggest effective binding interactions with bacterial enzymes, supporting its potential use in developing new antibiotics .
- Anti-inflammatory Effects: Studies reveal that this compound can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α at concentrations around 10 µg/mL. This property suggests its utility in treating inflammatory diseases .
Data Summary
| Activity | Target | IC50/MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | E. faecalis, K. pneumoniae | MIC: 40-50 µg/mL | Moderate activity against pathogens |
| Anticancer | Various cancer cell lines | IC50: 7-20 µM | Induces apoptosis; affects cell cycle |
| Anti-inflammatory | Cytokines (IL-6, TNF-α) | Effective at 10 µg/mL | Reduces inflammation |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. Results showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones measuring up to 30 mm. These findings highlight the potential for developing new antibiotics based on this chemical scaffold .
Case Study 2: Anticancer Mechanism
In vitro experiments on human leukemia cell lines demonstrated that treatment with this compound resulted in a marked reduction in cell viability and induced apoptosis. Flow cytometry analysis indicated an increase in cells arrested at the S phase of the cell cycle, suggesting that the compound disrupts normal cell cycle progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Analogs
1-[4-(Chloromethyl)phenyl]-1H-Pyrazole (CAS 143426-52-2)
- Structure : Replaces –CH₂N₃ with –CH₂Cl.
- Properties : Higher density (1.19 g/cm³) and boiling point (303.9°C) compared to azidomethyl derivatives due to chlorine’s higher atomic mass and polarity .
- Reactivity : Chloromethyl groups undergo nucleophilic substitution (e.g., SN2), whereas azidomethyl groups participate in cycloadditions .
- Applications : Intermediate for further functionalization; less specialized than azides in bioconjugation .
1-[4-(Trifluoromethyl)phenyl]-1H-Pyrazole
Boron-Containing Analogs
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-Pyrazole (CAS 852227-94-2)
- Structure : Boronic ester (–B(O₂C₂Me₄)) at the phenyl meta position.
- Applications: Key in Suzuki-Miyaura cross-coupling reactions for C–C bond formation. Unlike azides, boronic esters are non-explosive and widely used in medicinal chemistry .
- Physical Properties : Crystalline solid (mp 75–76°C), contrasting with azidomethyl derivatives, which may require cautious handling due to azide instability .
Heterocyclic-Substituted Analogs
4-(Azidomethyl)-1-(2-Fluoroethyl)-3-(Thiophen-2-yl)-1H-Pyrazole (CAS 2098086-84-9)
Functionalized Pyrazoles
1-Phenyl-1H-Pyrazole-4-Carbaldehyde
- Structure : Carbaldehyde (–CHO) at the pyrazole 4-position.
- Applications : Serves as a precursor for Schiff base formation. Lacks the azide’s bioorthogonal reactivity but useful in synthesizing imines for coordination chemistry .
Pyrazole Carboxamides (e.g., Compound 3 in )
Comparative Data Table
Key Findings and Implications
- Azidomethyl Specificity : The –CH₂N₃ group enables unique applications in click chemistry, distinguishing it from halogenated or boronated analogs .
- Biological Relevance : While carboxamides and trifluoromethyl derivatives show pharmacological promise, azidomethyl compounds may excel in targeted drug delivery via bioorthogonal reactions .
Preparation Methods
Synthetic Route Overview
The synthesis of 1-[4-(azidomethyl)phenyl]-1H-pyrazole typically involves the following key steps:
Step 1: Preparation of 1-phenyl-1H-pyrazole-4-carbaldehyde
This aldehyde serves as a crucial intermediate and is synthesized via multi-step routes from 1-phenyl-1H-pyrazol-3-ol or related pyrazole precursors. Established procedures involve functionalization at the 4-position of the pyrazole ring to introduce the formyl group.Step 2: Reduction of the aldehyde to primary alcohol
The aldehyde group is reduced to the corresponding primary alcohol (hydroxymethyl group) using sodium borohydride in methanol at 0 °C under an inert atmosphere. The reaction is typically quenched with aqueous ammonium chloride solution to isolate the primary alcohol intermediate.Step 3: Conversion of the primary alcohol to azidomethyl group
The primary alcohol is then converted to the azidomethyl group by nucleophilic substitution with azide ion sources. This step often involves activation of the hydroxyl group (e.g., conversion to a tosylate or halide) followed by displacement with sodium azide to afford the azidomethyl derivative.Step 4: Purification and characterization
The final azidomethyl pyrazole is purified by standard chromatographic or recrystallization techniques and characterized by spectroscopic methods such as IR, NMR, and elemental analysis.
Detailed Synthetic Procedure and Reaction Conditions
Research Findings and Optimization Notes
Reduction Step : Sodium borohydride is preferred due to its mildness and selectivity for aldehyde reduction without affecting other sensitive groups. The reaction is carried out at low temperature (0 °C) under an inert atmosphere (argon) to prevent oxidation and side reactions.
Azidation Step : The direct substitution of the hydroxyl group with azide ion requires prior activation of the alcohol. Tosylation or halogenation (e.g., conversion to bromide) is a common strategy. The azide substitution is typically performed in polar aprotic solvents such as DMF or DMSO to facilitate nucleophilic displacement.
Base Selection in Azide Reactions : The choice of base during azide introduction can influence side reactions. For primary azides, stronger bases like potassium phosphate (K3PO4) are used, whereas weaker bases such as sodium bicarbonate (NaHCO3) are employed for secondary azides to minimize dehalogenation or other side products.
Yields and Purity : The overall yields for azidomethyl pyrazole derivatives are reported between 70% and 88%, with careful control of reaction conditions being critical for minimizing side reactions and maximizing product purity.
Representative Reaction Scheme (Conceptual)
1-Phenyl-1H-pyrazole-4-carbaldehyde
|
| (NaBH4, MeOH, 0 °C, Ar)
v
1-Phenyl-1H-pyrazole-4-methanol
|
| (Activation: TsCl or PBr3)
v
1-Phenyl-1H-pyrazole-4-(tosylate or bromide)
|
| (NaN3, DMF or DMSO)
v
this compound
Analytical Data Summary from Literature
| Parameter | Typical Values / Observations |
|---|---|
| IR (Azide Stretch) | Strong absorption band around 2100 cm⁻¹ (N3 group) |
| 1H-NMR (Azidomethyl) | Singlet for –CH2–N3 protons around δ 4.5–5.0 ppm |
| Elemental Analysis | Consistent with calculated values for C, H, N |
| Melting Point | Variable depending on substituents, generally sharp |
Additional Notes on Related Pyrazole Derivatives
Pyrazole derivatives with azido groups have been used as precursors for further transformations, including cycloaddition reactions to form triazoles, which are valuable in medicinal chemistry and material science.
The synthetic methodologies for pyrazole derivatives often involve palladium-catalyzed cross-coupling reactions for substitution at the 3-position, but the azidomethyl substitution at the para position of the phenyl ring is generally achieved via nucleophilic substitution on activated alcohol intermediates.
The preparation of this compound is efficiently accomplished via a multi-step synthetic approach starting from 1-phenyl-1H-pyrazole-4-carbaldehyde. Key steps include selective reduction of the aldehyde to the primary alcohol and subsequent nucleophilic substitution with azide ion after activation of the hydroxyl group. Optimization of reaction conditions such as temperature, atmosphere, base, and solvent is critical to achieve high yields and purity. The compound is well-characterized by IR, NMR, and elemental analysis, confirming the successful introduction of the azidomethyl functionality.
This synthetic strategy is supported by multiple peer-reviewed studies and provides a reliable route for preparing azidomethyl-substituted pyrazole derivatives for further applications in chemical and pharmaceutical research.
Q & A
Q. Methodological Answer :
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., azidomethyl protons at δ 4.2–4.5 ppm).
- IR : Strong azide stretch near 2100 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and azide fragmentation patterns.
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in related pyrazoles ).
Advanced Question: How to optimize reaction yields for azide introduction without side reactions?
Q. Methodological Answer :
- Solvent Optimization : Use DMF or DMSO to stabilize intermediates and reduce hydrolysis.
- Temperature Control : Maintain 0–5°C during NaN3 addition to minimize explosive HN3 formation.
- Protection Strategies : Temporarily protect reactive sites (e.g., pyrazole NH with Boc groups) if competing substitutions occur.
- Kinetic Monitoring : Use in-situ FTIR to track azide peak intensity.
Basic Question: What computational tools are recommended for modeling this compound’s reactivity?
Q. Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to optimize geometry and calculate frontier molecular orbitals (FMOs). Parameters: B3LYP/6-31G(d,p) basis set .
- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., GROMACS with CHARMM force fields).
- Docking Studies : Autodock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450 isoforms).
Advanced Question: How to design biological activity assays while mitigating azide group toxicity?
Q. Methodological Answer :
- In Vitro Assays : Use cell-free systems (e.g., enzyme inhibition studies) to avoid cellular toxicity. For antimicrobial testing, follow protocols from hydrazone derivatives .
- Click Chemistry : Convert the azide to triazoles via CuAAC reactions in situ to reduce toxicity .
- Control Experiments : Compare activity with non-azide analogs to isolate azide-specific effects.
Basic Question: What safety protocols are critical when handling azidomethyl derivatives?
Q. Methodological Answer :
- Explosion Mitigation : Avoid grinding or heating dry azides. Conduct reactions in dilute solutions.
- Ventilation : Use fume hoods with HEPA filters to capture HN3 vapors.
- Personal Protective Equipment (PPE) : Wear face shields, blast-resistant gloves, and anti-static lab coats.
Advanced Question: How to analyze crystal packing effects on the compound’s stability?
Q. Methodological Answer :
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H⋯π or N–H⋯O bonds) .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding networks observed in X-ray data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
